molecular formula C21H18N2OS B5532532 N-[(4-METHYLPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE

N-[(4-METHYLPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE

Cat. No.: B5532532
M. Wt: 346.4 g/mol
InChI Key: RWGYPISVFKZDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-METHYLPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core and a carboxamide group attached to a 4-methylphenylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 10H-phenothiazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity. This interaction affects various signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 10-Methyl-10H-phenothiazine
  • 10-Benzoyl-10H-phenothiazine
  • 10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride

Uniqueness

N-[(4-M

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-15-10-12-16(13-11-15)14-22-21(24)23-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)23/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGYPISVFKZDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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